molecular formula C7H10N2OS B13153647 4-Amino-1-(1,3-thiazol-4-YL)butan-1-one

4-Amino-1-(1,3-thiazol-4-YL)butan-1-one

Cat. No.: B13153647
M. Wt: 170.23 g/mol
InChI Key: OVVRZVVKTWMDGM-UHFFFAOYSA-N
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Description

4-Amino-1-(1,3-thiazol-4-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one typically involves the reaction of appropriate thiazole derivatives with butanone derivatives under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,3-thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

4-Amino-1-(1,3-thiazol-4-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(1,3-thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a butanone moiety with the thiazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-amino-1-(1,3-thiazol-4-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2

InChI Key

OVVRZVVKTWMDGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)CCCN

Origin of Product

United States

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